Abacavir-d4 is a deuterated analog of the antiretroviral drug Abacavir, primarily used in the treatment of human immunodeficiency virus (HIV) infection. The compound is notable for its ability to inhibit viral replication by acting as a nucleoside reverse transcriptase inhibitor. The deuteration enhances its pharmacokinetic properties and allows for improved tracking in metabolic studies.
Abacavir-d4 is classified under the category of nucleoside reverse transcriptase inhibitors. It is derived from Abacavir, which is marketed under the brand name Ziagen and is part of the class of medications known as antiretrovirals. The compound's chemical structure includes a purine base linked to a sugar moiety, with specific modifications that enhance its stability and efficacy in therapeutic applications.
The synthesis of Abacavir-d4 typically involves several key steps:
These steps are optimized for yield and purity, often employing techniques such as high-performance liquid chromatography for purification.
The molecular formula of Abacavir-d4 is . Its structure features a purine base with distinct deuterated positions that influence its physical properties. The compound's stereochemistry is crucial for its biological activity, particularly in its interaction with reverse transcriptase.
Abacavir-d4 undergoes several chemical reactions relevant to its function as an antiretroviral agent:
Abacavir-d4 functions by mimicking natural nucleosides, allowing it to be incorporated into viral DNA during replication. This incorporation leads to chain termination, effectively halting viral replication. The mechanism involves:
This mechanism underscores its efficacy in reducing viral load in HIV-infected individuals.
Studies show that Abacavir-d4 exhibits favorable pharmacokinetics compared to its non-deuterated counterpart, enhancing bioavailability and reducing metabolic clearance rates.
Abacavir-d4 serves multiple scientific purposes:
Abacavir-d4 is a deuterium-labeled analog of the nucleoside reverse transcriptase inhibitor abacavir, specifically designed for use as an internal standard in mass spectrometry-based bioanalytical methods. Its molecular formula is C₁₄H₁₄D₄N₆O, with a molecular weight of 290.36 g/mol for the free base [2] [8]. Deuterium atoms are incorporated at four positions within the cyclopropylamino moiety, replacing all hydrogen atoms at the 2,2,3,3 positions of the cyclopropyl group. This selective labeling pattern preserves the core pharmacological activity while creating a distinct mass shift (+4 Da) from the parent compound [2] [8]. The IUPAC name is [(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol, confirming the stereospecific (1S,4R) configuration identical to non-deuterated abacavir [8].
Table 1: Structural Comparison of Abacavir and Abacavir-d4
Property | Abacavir | Abacavir-d4 |
---|---|---|
Molecular Formula | C₁₄H₁₈N₆O | C₁₄H₁₄D₄N₆O |
CAS Number | 136777-48-5 | 1260619-56-4 |
Molecular Weight (g/mol) | 286.34 | 290.36 |
Deuterium Positions | N/A | Cyclopropyl-2,2,3,3-d₄ |
IUPAC Name | [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | [(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |
The synthesis of Abacavir-d4 employs reductive deuteration strategies to achieve high isotopic enrichment (>95%). The primary route involves reacting a halogenated abacavir precursor (e.g., bromo- or iodo-substituted cyclopropyl intermediate) with deuterium gas (D₂) under palladium or platinum catalysis [8]. Alternative pathways utilize deuterated building blocks, where cyclopropylamine-2,2,3,3-d₄ is condensed with a purine derivative under nucleophilic substitution conditions [8]. The latter method minimizes isotopic dilution and ensures regioselective labeling. Post-synthesis, purification is achieved through preparative HPLC or column chromatography, followed by salt formation (e.g., hydrochloride salt, CAS 1217731-56-0) to enhance stability [3] [6]. The hydrochloride salt (C₁₄H₁₄D₄N₆O·HCl) has a molecular weight of 326.82 g/mol and is the preferred form for commercial distribution due to its superior shelf-life [3] [6].
Table 2: Synthetic Routes for Abacavir-d4 Production
Strategy | Key Reagents | Conditions | Advantages |
---|---|---|---|
Reductive Deuteration | D₂ gas, Pd/C catalyst | 60–80°C, 3–5 atm | High regioselectivity |
Building Block Approach | Cyclopropylamine-d₄ | Nucleophilic substitution, 80–100°C | Minimal isotopic dilution |
Salt Formation | HCl in ether | Room temperature, stirring | Improves crystallinity & stability |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3